molecular formula C23H27N3O5S2 B2932236 4-(N-butyl-N-methylsulfamoyl)-N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)benzamide CAS No. 683770-96-9

4-(N-butyl-N-methylsulfamoyl)-N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)benzamide

Cat. No. B2932236
CAS RN: 683770-96-9
M. Wt: 489.61
InChI Key: BKZJSAXBANLRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)benzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTB is a member of the sulfonamide family of compounds and has been shown to have promising effects on various physiological and biochemical processes. In

Scientific Research Applications

Anticancer Activity

Several studies have explored the synthesis and biological evaluation of benzamide derivatives, highlighting their potential as anticancer agents. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), showcasing their potential as effective treatments for these types of cancer (Ravinaik et al., 2021).

Antimicrobial and Antifungal Action

The search for new substances with antimicrobial and antifungal properties has led to the synthesis of various thiadiazole and benzamide derivatives. One study identified compounds with high antimicrobial activity, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This highlights the compound's potential in developing new antimicrobial and antifungal treatments (Sych et al., 2019).

Enzyme Inhibition for Therapeutic Applications

The exploration of benzamide derivatives has also extended to their inhibition effects on human carbonic anhydrase isoforms, which are significant for therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Compounds synthesized from benzamide derivatives inhibited carbonic anhydrases in the low micromolar and nanomolar range, indicating their potential as potent inhibitors for therapeutic use (Ulus et al., 2016).

Antioxidant and Antibacterial Properties

Additionally, certain benzamide derivatives were synthesized and characterized, showing promising antibacterial and antioxidant activities. This suggests their potential utility in addressing oxidative stress-related disorders and bacterial infections, further highlighting the versatility of benzamide derivatives in therapeutic applications (Karanth et al., 2019).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-6-13-26(2)33(28,29)18-10-7-16(8-11-18)22(27)25-21-15-24-23(32-21)19-14-17(30-3)9-12-20(19)31-4/h7-12,14-15H,5-6,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZJSAXBANLRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CN=C(S2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-methylsulfamoyl)-N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)benzamide

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